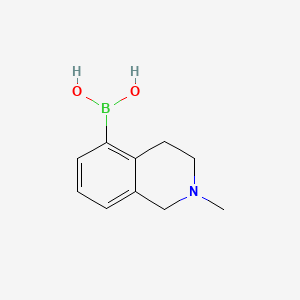
(2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a 2-methyl-3,4-dihydro-1H-isoquinoline moiety. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the use of pinacol boronic esters as intermediates, which are then converted to the desired boronic acid through hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Various substituted isoquinoline derivatives.
科学研究应用
(2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies. The isoquinoline moiety may also contribute to the compound’s binding affinity and specificity .
相似化合物的比较
- (3,4-dihydroisoquinolin-2-yl)boronic acid
- (5,6-dihydro-4H-pyrrolo[3,4-b]quinolin-1-yl)boronic acid
- (2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)boronic acid
Comparison: (2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)boronic acid is unique due to the presence of the 2-methyl group, which can influence its reactivity and binding properties. Compared to other similar compounds, it may exhibit different steric and electronic effects, making it suitable for specific applications in synthesis and research .
属性
分子式 |
C10H14BNO2 |
|---|---|
分子量 |
191.04 g/mol |
IUPAC 名称 |
(2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)boronic acid |
InChI |
InChI=1S/C10H14BNO2/c1-12-6-5-9-8(7-12)3-2-4-10(9)11(13)14/h2-4,13-14H,5-7H2,1H3 |
InChI 键 |
MBMCZYJDRGWZNW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2CCN(CC2=CC=C1)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















